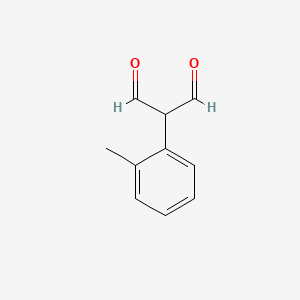

2-(2-Methylphenyl)propanedial

Descripción

2-(2-Methylphenyl)propanedial is a dialdehyde compound featuring a propanedial backbone substituted with a 2-methylphenyl group at the second carbon position. Propanedial derivatives are characterized by two aldehyde groups (-CHO) on adjacent carbons, making them highly reactive intermediates in organic synthesis, particularly in cyclization and condensation reactions.

Propiedades

IUPAC Name |

2-(2-methylphenyl)propanedial | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8-4-2-3-5-10(8)9(6-11)7-12/h2-7,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVRRABIGUKDLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)propanedial typically involves the reaction of 2-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

Base: Sodium ethoxide or potassium tert-butoxide

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Industrial Production Methods

Industrial production of 2-(2-Methylphenyl)propanedial may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Methylphenyl)propanedial undergoes various chemical reactions, including:

Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Formation of alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenation reactions using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.

Major Products

Oxidation: 2-(2-Methylphenyl)propanoic acid

Reduction: 2-(2-Methylphenyl)propanediol

Substitution: 2-(2-Bromomethylphenyl)propanedial

Aplicaciones Científicas De Investigación

2-(2-Methylphenyl)propanedial is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.

Industry: As an intermediate in the production of polymers and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(2-Methylphenyl)propanedial involves its interaction with specific molecular targets and pathways. It can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The aldehyde groups play a crucial role in these reactions, facilitating the formation of various products.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 2-(2-Methylphenyl)propanedial with structurally or functionally related compounds, focusing on molecular features, reactivity, and applications.

2-Methyl-1,2-propanediol

- Structure : A diol with hydroxyl (-OH) groups on carbons 1 and 2 and a methyl group on carbon 2.

- Key Differences : Unlike 2-(2-Methylphenyl)propanedial, this compound lacks aromatic substitution and aldehyde functionality. Diols are less reactive than dialdehydes, often used as solvents or plasticizers.

- Physical Properties : Boiling point: 132.6°C (liquid phase) .

Phenyl-2-propanone (P2P)

- Structure: A ketone with a phenyl group attached to the second carbon of a propanone backbone.

- Key Differences : P2P is a ketone (C=O) rather than a dialdehyde. It is a precursor in illicit methamphetamine synthesis, highlighting its role in redox reactions. Dialdehydes like 2-(2-Methylphenyl)propanedial are more reactive toward nucleophiles due to dual aldehyde groups .

2-Methyl-2-phenylpropanoyl Chloride

- Structure : Features an acyl chloride (-COCl) group and a 2-methylphenyl substituent.

- Key Differences : The acyl chloride group confers high electrophilicity, enabling nucleophilic acyl substitution. In contrast, dialdehydes participate in aldol reactions or form hemiacetals. This compound is used in peptide coupling and polymer synthesis .

2-Methylpropanoic Acid

- Structure : A carboxylic acid with a methyl branch on the second carbon.

- Key Differences : Carboxylic acids are weaker electrophiles compared to dialdehydes. Applications include food preservatives and ester synthesis. Boiling point: 173°C .

Research Findings and Gaps

- Reactivity : Dialdehydes like 2-(2-Methylphenyl)propanedial are expected to exhibit higher reactivity than diols or ketones due to dual aldehyde groups, enabling applications in crosslinking or heterocycle synthesis.

- Synthesis: No direct synthesis routes for 2-(2-Methylphenyl)propanedial are documented in the provided evidence. However, analogous dialdehydes are often synthesized via oxidation of diols or controlled ozonolysis of alkenes.

- Safety and Handling : Dialdehydes are typically moisture-sensitive and may require stabilization. Data on toxicity or storage conditions for 2-(2-Methylphenyl)propanedial remain unverified.

Actividad Biológica

2-(2-Methylphenyl)propanedial, a compound with the chemical formula C11H12O2, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-(2-Methylphenyl)propanedial consists of a propanedial backbone with a methylphenyl substituent. This configuration may contribute to its biological activity through interactions with various biological targets.

Antimicrobial Properties

Research indicates that 2-(2-Methylphenyl)propanedial exhibits significant antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, suggesting it could be a candidate for developing new antimicrobial agents. For example, a study demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity.

Anticancer Activity

The compound has also been investigated for anticancer properties . In vitro studies revealed that 2-(2-Methylphenyl)propanedial can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The mechanism appears to involve the modulation of cell cycle progression and the induction of oxidative stress within cancer cells .

The biological activity of 2-(2-Methylphenyl)propanedial is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress, leading to cellular damage and apoptosis in cancer cells.

- Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .

Case Studies

- Antimicrobial Efficacy : A study tested 2-(2-Methylphenyl)propanedial against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL, demonstrating its potential as a therapeutic agent against infections caused by these bacteria.

- Cancer Cell Line Study : In another study involving human breast cancer cell lines (MCF-7), treatment with 2-(2-Methylphenyl)propanedial resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration). Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.